molecular formula C45H40N4O5 B6292678 Fmoc-His(Trt)-Pro-OH CAS No. 2244048-25-5

Fmoc-His(Trt)-Pro-OH

Cat. No.: B6292678
CAS No.: 2244048-25-5
M. Wt: 716.8 g/mol
InChI Key: ROWRGRQWUVYOPN-YATWDLPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-His(Trt)-Pro-OH: is a compound used primarily in the field of peptide synthesis. It is a derivative of histidine and proline, where the histidine is protected by a trityl group and the proline is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Fmoc-His(Trt)-Pro-OH serves as a building block in the synthesis of complex peptides. The Fmoc group protects the alpha-amino group, while the Trt group protects the imidazole side chain of histidine . This protection is crucial in preventing unwanted side reactions during peptide synthesis . The exact enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific peptide being synthesized.

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. As a building block for peptides, it contributes to the formation of proteins that can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. The Trt group can be removed under acidic conditions without affecting the peptide chain . This allows for the stepwise construction of complex peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for successful peptide synthesis. It is stable under the conditions used for peptide synthesis, and its protective groups can be selectively removed when needed . The long-term effects of this compound on cellular function would be determined by the specific peptides it helps to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-His(Trt)-Pro-OH typically involves the protection of the histidine and proline residues. The histidine residue is protected with a trityl group, while the proline residue is protected with an Fmoc group. The synthesis can be carried out using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-His(Trt)-Pro-OH is used as a building block in the synthesis of peptides. It allows for the incorporation of histidine and proline residues into peptides with high precision .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .

Medicine

In medicine, peptides containing histidine and proline residues are investigated for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents .

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H40N4O5/c50-42(49-26-14-25-41(49)43(51)52)40(47-44(53)54-29-39-37-23-12-10-21-35(37)36-22-11-13-24-38(36)39)27-34-28-48(30-46-34)45(31-15-4-1-5-16-31,32-17-6-2-7-18-32)33-19-8-3-9-20-33/h1-13,15-24,28,30,39-41H,14,25-27,29H2,(H,47,53)(H,51,52)/t40-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWRGRQWUVYOPN-YATWDLPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H40N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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